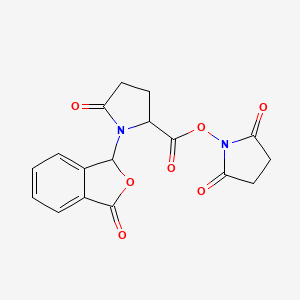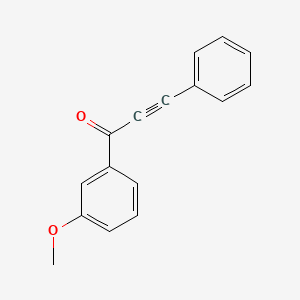
Benzenamine, 4,4'-(phenylphosphinylidene)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4,4’-(phenylphosphinylidene)bis-: is an organic compound with the molecular formula C18H17N2P It is known for its unique structure, which includes a phosphinylidene group bridging two benzenamine units
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4,4’-(phenylphosphinylidene)bis- typically involves the reaction of aniline with a phosphinylidene precursor. One common method is to react aniline with 2-sulfonic acid tetramethylammonium bromide to generate the hydrochloride salt of the compound, which is then treated with a base to obtain the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Benzenamine, 4,4’-(phenylphosphinylidene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the aromatic ring undergoes substitution by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Strong nucleophiles like sodium methoxide (NaOMe) are used under basic conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Various amine derivatives.
Substitution: Substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Benzenamine, 4,4’-(phenylphosphinylidene)bis- is used as a catalyst in organic synthesis. It plays a crucial role in oxidation and reduction reactions, as well as in the formation of complex organic molecules .
Biology and Medicine: Its unique structure allows it to interact with various biological molecules, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials. Its ability to undergo various chemical reactions makes it valuable in the synthesis of high-performance materials .
Mecanismo De Acción
The mechanism of action of Benzenamine, 4,4’-(phenylphosphinylidene)bis- involves its interaction with molecular targets through its phosphinylidene group. This group can form bonds with various substrates, facilitating chemical transformations. The compound’s ability to act as a catalyst in oxidation and reduction reactions is attributed to its unique electronic structure, which allows it to stabilize transition states and lower activation energies .
Comparación Con Compuestos Similares
Di-4-(N,N-di-p-tolyl-amino)-phenyl cyclohexane:
Benzenamine, 4,4’-(phenylphosphinylidene)bis[N-cyclohexyl-]: This variant includes cyclohexyl groups, which alter its reactivity and applications.
Uniqueness: Benzenamine, 4,4’-(phenylphosphinylidene)bis- is unique due to its phosphinylidene group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in catalytic applications and the synthesis of complex organic molecules .
Propiedades
Número CAS |
3454-25-9 |
|---|---|
Fórmula molecular |
C18H17N2OP |
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
4-[(4-aminophenyl)-phenylphosphoryl]aniline |
InChI |
InChI=1S/C18H17N2OP/c19-14-6-10-17(11-7-14)22(21,16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H,19-20H2 |
Clave InChI |
KTZLSMUPEJXXBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


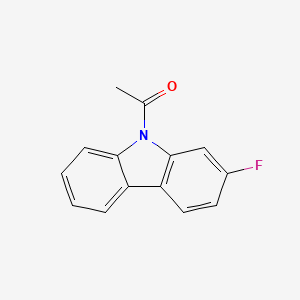

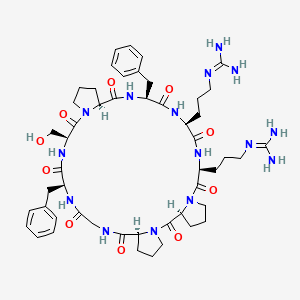
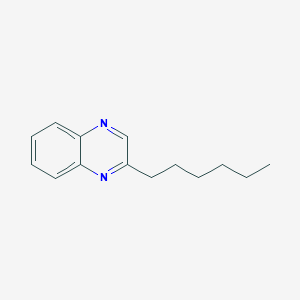
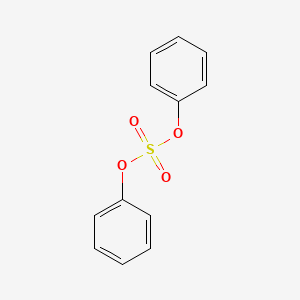
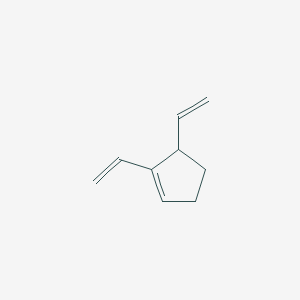
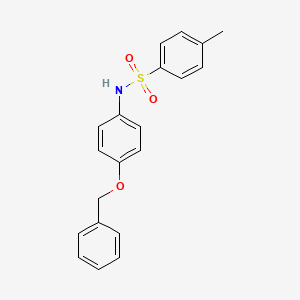
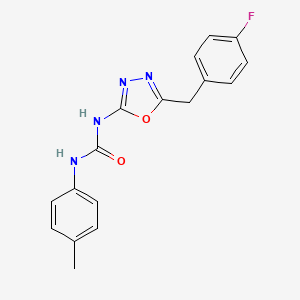
![1,2,2,3,3,4,7-Heptachloro-5,5-dimethyl-6-methylidenebicyclo[2.2.1]heptane](/img/structure/B14137945.png)
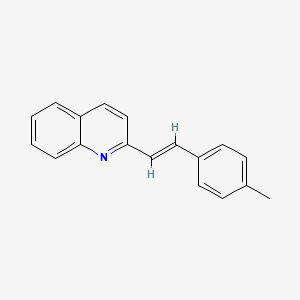
![5-hydrazinyl-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14137953.png)
![6,13-Bis[2-(diethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone](/img/structure/B14137958.png)
